molecular formula C16H12N4O6S B2373994 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 886909-67-7

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2373994
CAS No.: 886909-67-7
M. Wt: 388.35
InChI Key: QGBBEJVDCDDRQT-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide: is a complex organic compound that features a combination of functional groups, including a methylsulfonyl group, an oxadiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

    Nitration of Benzamide: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Uniqueness

The uniqueness of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O4S
  • Molecular Weight : 368.39 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to oxadiazole derivatives. For instance, derivatives containing the oxadiazole ring have shown significant antimicrobial activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The presence of the methylsulfonyl group is believed to enhance the solubility and bioactivity of these compounds.

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity through mechanisms such as radical scavenging. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity. Studies indicate that oxadiazole derivatives exhibit significant radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives can modulate inflammatory pathways. For example, compounds that inhibit nitric oxide synthase (NOS) may reduce the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
  • Radical Scavenging : The structure allows for interaction with free radicals, reducing oxidative stress.
  • Cell Proliferation Modulation : Some studies suggest that oxadiazole derivatives can influence cell proliferation pathways, potentially impacting cancer cell growth .

Study 1: Antimicrobial Efficacy

In a comparative study on various oxadiazole derivatives, this compound was tested against strains of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity .

Study 2: Antioxidant Activity Assessment

Using the DPPH assay, the antioxidant capacity of this compound was evaluated alongside other known antioxidants. Results showed a significant reduction in DPPH absorbance at concentrations as low as 10 µg/mL, demonstrating its potential as a natural antioxidant agent .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntimicrobialMIC against E. coli32 µg/mL
AntioxidantDPPH ScavengingSignificant reduction at 10 µg/mL
Anti-inflammatoryNOS InhibitionReduction in cytokine production

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-7-5-10(6-8-13)15-18-19-16(26-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBEJVDCDDRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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